molecular formula C7H17N B3369096 Tert-butyl(propyl)amine CAS No. 22675-81-6

Tert-butyl(propyl)amine

Cat. No. B3369096
CAS RN: 22675-81-6
M. Wt: 115.22 g/mol
InChI Key: LJQGARKSJMMQBX-UHFFFAOYSA-N
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Description

Tert-butyl(propyl)amine is an organic compound with the molecular formula C7H17N . It is a derivative of ammonia and belongs to the class of organic compounds known as amines .


Synthesis Analysis

Tert-butyl(propyl)amine can be synthesized commercially by direct amination of isobutylene using zeolite catalysts . The Ritter reaction of isobutene with hydrogen cyanide is not useful because it produces too much waste . Other methods of synthesis include the reaction of volatile amines using an Agilent J&W Select CP-Volamine GC Column .


Molecular Structure Analysis

The molecular structure of Tert-butyl(propyl)amine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Depending on the structure, secondary amines react with tert-butylpropynal at the C≡C or C=O bonds to form acetylenic aminals or Michael adducts . Acyclic and aromatic secondary amines add to tert-butylpropynal only at the triple bond .


Physical And Chemical Properties Analysis

Amines of low molar mass, like Tert-butyl(propyl)amine, are quite soluble in water . The boiling points of tertiary amines, which cannot engage in hydrogen bonding because they have no hydrogen atom on the nitrogen atom, are comparable to those of alkanes and ethers of similar molar mass .

Safety and Hazards

Tert-butyl(propyl)amine is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methyl-N-propylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-5-6-8-7(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQGARKSJMMQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497763
Record name N-tert-Butylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(propyl)amine

CAS RN

22675-81-6
Record name N-(1,1-Dimethylethyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22675-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an analogous manner to that in example 1c, 1.5 mol of tert-butylamine were reacted with n-propionaldehyde (example 2a) or n-butyraldehyde (example 2b) to give the corresponding secondary amines (tert-butylpropylamine and n-butyl-tert-butylamine respectively), and they were then analyzed by gas chromatography. For these reactions too, yields of 93.6 area % (example 2a) and 95.7 area % (example 2b) of the corresponding secondary amines were achieved.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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